trans-N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety and a benzotriazine derivative
Preparation Methods
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves the coupling of tryptamine with a benzotriazine derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent such as dichloromethane at room temperature.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The benzotriazine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, often using reagents like bromine or chlorinating agents.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazine ring can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and benzotriazine derivatives. For example:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of an indole moiety and a benzotriazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N5O2 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H27N5O2/c31-24(26-14-13-19-15-27-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)28-29-30/h1-8,15,17-18,27H,9-14,16H2,(H,26,31) |
InChI Key |
KUVIGVRNNXOUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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